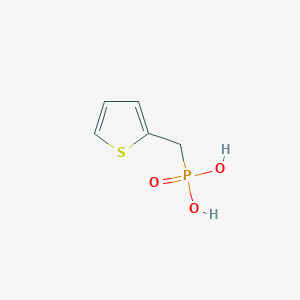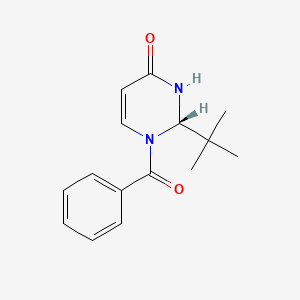
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and a dihydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one typically involves the reaction of benzoyl chloride with tert-butylamine and a suitable dihydropyrimidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, reducing the reaction time and improving the overall yield. The use of flow microreactors also enhances the safety and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one include other dihydropyrimidines with different substituents, such as:
- (2S)-1-Benzoyl-2-methyl-1,2-dihydropyrimidine-4(3H)-one
- (2S)-1-Benzoyl-2-ethyl-1,2-dihydropyrimidine-4(3H)-one
Uniqueness
The presence of the tert-butyl group, in particular, may enhance the compound’s stability and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(2S)-3-benzoyl-2-tert-butyl-1,2-dihydropyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14-16-12(18)9-10-17(14)13(19)11-7-5-4-6-8-11/h4-10,14H,1-3H3,(H,16,18)/t14-/m0/s1 |
Clé InChI |
XERQIWZDSBXYBP-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
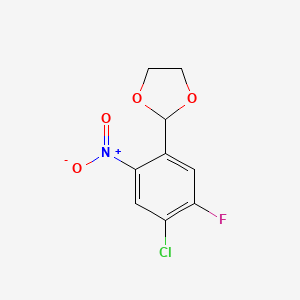

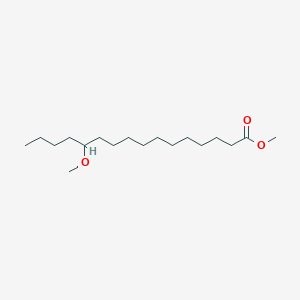
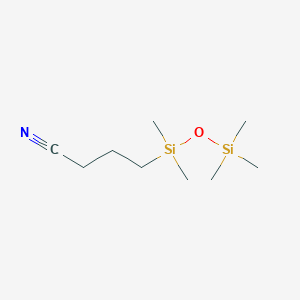
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
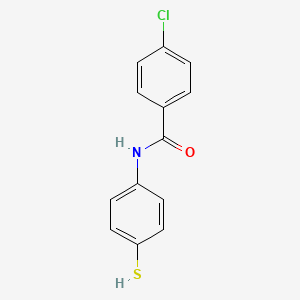
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)


![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
